3-[(Diphenylmethoxy)methyl]-8-methyl-8-azabicyclo[3.2.1]oct-2-ene
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Overview
Description
3-[(Diphenylmethoxy)methyl]-8-methyl-8-azabicyclo[3.2.1]oct-2-ene is a complex organic compound with a unique bicyclic structure. This compound is known for its significant applications in various fields, including chemistry, biology, and medicine. Its structure consists of a diphenylmethoxy group attached to a bicyclic octane ring, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Diphenylmethoxy)methyl]-8-methyl-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Ring: The initial step involves the formation of the bicyclic octane ring through a Diels-Alder reaction. This reaction requires a diene and a dienophile, which react under thermal conditions to form the bicyclic structure.
Introduction of the Diphenylmethoxy Group: The next step involves the introduction of the diphenylmethoxy group. This is typically achieved through a nucleophilic substitution reaction, where a suitable leaving group on the bicyclic ring is replaced by the diphenylmethoxy group.
Methylation: The final step involves the methylation of the nitrogen atom in the bicyclic ring. This can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-[(Diphenylmethoxy)methyl]-8-methyl-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the methoxy group, converting it into a carbonyl group.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the carbonyl groups back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the diphenylmethoxy group, where nucleophiles replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted bicyclic compounds.
Scientific Research Applications
3-[(Diphenylmethoxy)methyl]-8-methyl-8-azabicyclo[3.2.1]oct-2-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Studied for its potential as a biochemical probe to investigate biological pathways and interactions.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(Diphenylmethoxy)methyl]-8-methyl-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the nervous system, modulating their activity. This interaction can influence various signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include neurotransmitter receptors and ion channels.
Comparison with Similar Compounds
Similar Compounds
- 3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane
- 3-(Diphenylmethoxy)-8-azabicyclo[3.2.1]octane
Uniqueness
3-[(Diphenylmethoxy)methyl]-8-methyl-8-azabicyclo[3.2.1]oct-2-ene is unique due to its specific substitution pattern and the presence of the diphenylmethoxy group. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds. Its ability to interact with specific molecular targets in the nervous system further highlights its uniqueness and potential therapeutic applications.
Properties
CAS No. |
915097-95-9 |
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Molecular Formula |
C22H25NO |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-(benzhydryloxymethyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C22H25NO/c1-23-20-12-13-21(23)15-17(14-20)16-24-22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,14,20-22H,12-13,15-16H2,1H3 |
InChI Key |
SUBVAAACFBTBQW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1C=C(C2)COC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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